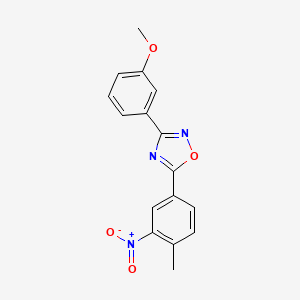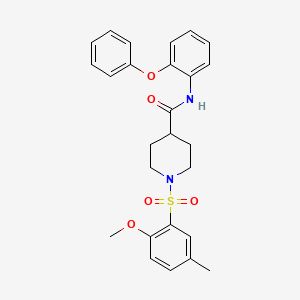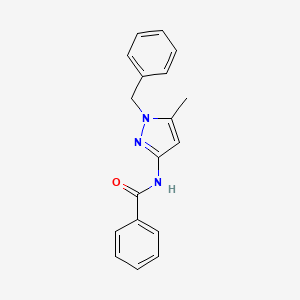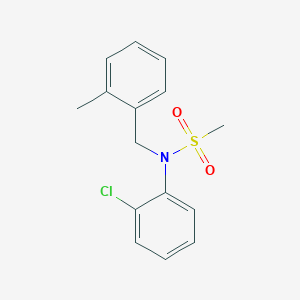
N-(3-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides Compounds in this class are often used in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide typically involves multiple steps:
Amidation: The formation of the benzamide structure, usually through the reaction of an amine with a carboxylic acid derivative.
Piperazine Substitution:
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: As a precursor for agrochemicals or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide would depend on its specific biological target. Generally, compounds with similar structures may interact with receptors or enzymes, inhibiting or activating their function. The nitro group can participate in redox reactions, while the piperazinyl group can enhance binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide: Unique due to its specific functional groups.
N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-aminobenzamide: Similar but with an amino group instead of a nitro group.
N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-hydroxybenzamide: Similar but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in this compound may confer unique redox properties and biological activities compared to its analogs.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3/c1-13-16(20)4-3-5-17(13)21-19(25)15-12-14(24(26)27)6-7-18(15)23-10-8-22(2)9-11-23/h3-7,12H,8-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWINHYRGGWYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(diethylamino)carbonyl]amino}-N-propylbenzenesulfonamide](/img/structure/B4390140.png)
![Ethyl 2-{8-[(4-benzylpiperidin-1-YL)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-YL}acetate](/img/structure/B4390142.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide](/img/structure/B4390146.png)

![2-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE](/img/structure/B4390162.png)
![{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4390170.png)
![5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B4390177.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide](/img/structure/B4390183.png)
![({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4390187.png)
![N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE](/img/structure/B4390207.png)


